3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a pyrrole ring substituted with phenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution with Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acetic acid
- **3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}butanoic acid
Uniqueness
3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is unique due to the presence of both phenyl and trifluoromethylphenyl groups on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16F3NO2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-[5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)15-7-4-8-17(13-15)24-16(10-12-19(25)26)9-11-18(24)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,25,26) |
InChI Key |
ZWRVXYMADCNKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC(=C3)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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